N,2-dimethyl-N,5-diphenylfuran-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

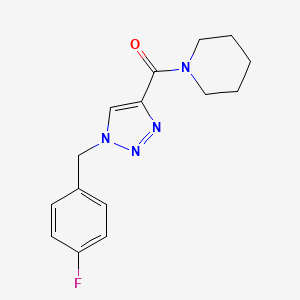

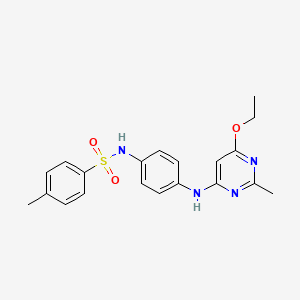

“N,2-dimethyl-N,5-diphenylfuran-3-carboxamide” is a chemical compound with the molecular formula C19H17NO2 . It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The molecule also includes two phenyl groups (aromatic rings derived from benzene), and a carboxamide group (a functional group derived from carboxylic acids). The presence of these functional groups suggests that this compound might have interesting chemical and biological properties.

Molecular Structure Analysis

The molecule contains a total of 41 bonds, including 24 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 tertiary amide (aromatic), and 1 furane .Mechanism of Action

Target of Action

N,2-dimethyl-N,5-diphenylfuran-3-carboxamide is a furan-carboxamide derivative that has been identified as a potent inhibitor of the influenza A H5N1 virus . The primary target of this compound is the H5N1 virus, a subtype of the influenza A virus that can cause severe illness in humans .

Result of Action

This compound has been shown to inhibit the influenza A H5N1 virus . The molecular and cellular effects of this action would likely include a reduction in viral replication and spread, leading to a decrease in the severity of the viral infection.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,2-dimethyl-N,5-diphenylfuran-3-carboxamide in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and properties. This compound has also been shown to have low toxicity, making it a safe molecule to work with. However, one of the limitations of using this compound in lab experiments is its limited availability, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the use of N,2-dimethyl-N,5-diphenylfuran-3-carboxamide in scientific research. One potential area of research is the development of this compound-based drugs for the treatment of cancer, Alzheimer's, and Parkinson's. Another potential area of research is the investigation of the mechanism of action of this compound, which may provide insights into the pathogenesis of various diseases. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds for drug development.

Conclusion

In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for the treatment of various diseases. Its potential applications in drug discovery and development make it an important molecule for scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.

Synthesis Methods

The synthesis of N,2-dimethyl-N,5-diphenylfuran-3-carboxamide involves the reaction of 2,5-diphenylfuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with dimethylamine to form this compound. This reaction is carried out under anhydrous conditions and in the presence of a base such as triethylamine.

Scientific Research Applications

N,2-dimethyl-N,5-diphenylfuran-3-carboxamide has been identified as a potential molecule for drug discovery and development. It has shown promising results in preclinical studies for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. This compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects and improve cognitive function.

Properties

IUPAC Name |

N,2-dimethyl-N,5-diphenylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-14-17(13-18(22-14)15-9-5-3-6-10-15)19(21)20(2)16-11-7-4-8-12-16/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVPCPOPTXCCLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chloro-6-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2794524.png)

![3-Furyl{4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2794529.png)

![5-fluoro-3-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2794530.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2794536.png)

![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-imidazol-1-yl}-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2794537.png)

![2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2794539.png)